2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that combines a pyrimidine ring with morpholine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the morpholine and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.
Scientific Research Applications
2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include acting as an inhibitor or modulator of specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Carboxymethyl chitosan: A biocompatible hydrogel with applications in biomedical research.
Uniqueness
2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its combination of a pyrimidine ring with morpholine and methoxy groups, which imparts specific chemical and biological properties not found in simpler compounds like dichloroaniline or carboxymethyl chitosan.
This detailed article provides a comprehensive overview of 2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H24N4O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[4-(methoxymethyl)-2-morpholin-4-yl-6-oxopyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C19H24N4O4/c1-14-4-3-5-15(10-14)20-17(24)12-23-18(25)11-16(13-26-2)21-19(23)22-6-8-27-9-7-22/h3-5,10-11H,6-9,12-13H2,1-2H3,(H,20,24) |
InChI Key |
MJELNSZORFHNHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)COC |
Origin of Product |
United States |
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